

Atto 590 NHS Ester: A Technical Guide to Photostability and Brightness

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 590 NHS ester

Cat. No.: B1515295

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, with a core focus on the photostability and brightness, of **Atto 590 NHS ester**. This rhodamine-based fluorescent dye is a versatile tool for labeling biomolecules in a wide range of applications, from single-molecule detection to high-resolution microscopy.

Core Photophysical and Chemical Properties

Atto 590 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photochemical stability.^{[1][2][3]} The N-hydroxysuccinimidyl (NHS) ester derivative is widely utilized for its efficient and selective reactivity with primary amines, such as those found on lysine residues of proteins, forming stable covalent amide bonds.^[4] This makes it an excellent choice for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.^[4]

Quantitative Spectroscopic Data

The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by its molar extinction coefficient and fluorescence quantum yield. The following table summarizes the key quantitative data for Atto 590.

Parameter	Value	Reference
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 105 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	80% (0.80)	
Absorption Maximum (λ_{abs})	593 nm	
Emission Maximum (λ_{fl})	622 nm	
Fluorescence Lifetime (t_{fl})	3.7 ns	
Correction Factor (CF260)	0.39	
Correction Factor (CF280)	0.43	

Photostability of Atto 590

Atto 590 is frequently cited for its high photostability, a crucial feature for demanding applications such as single-molecule detection and super-resolution microscopy techniques like PALM, dSTORM, and STED. While direct quantitative comparisons of photobleaching rates can be application-specific, the inherent structural properties of the rhodamine dye class contribute to its robustness under illumination. Factors that influence photostability include the excitation power, wavelength, and the local chemical environment.

Experimental Protocols

Protein Labeling with Atto 590 NHS Ester

This protocol is a general guideline for labeling proteins with **Atto 590 NHS ester**. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

- Protein solution (1-5 mg in a suitable buffer, free of amines like Tris)
- **Atto 590 NHS ester**
- Amine-free, anhydrous DMSO or DMF

- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (can be prepared by mixing 20 parts of PBS, pH 7.4 with 1 part of 0.2 M sodium bicarbonate, pH 9.0)
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

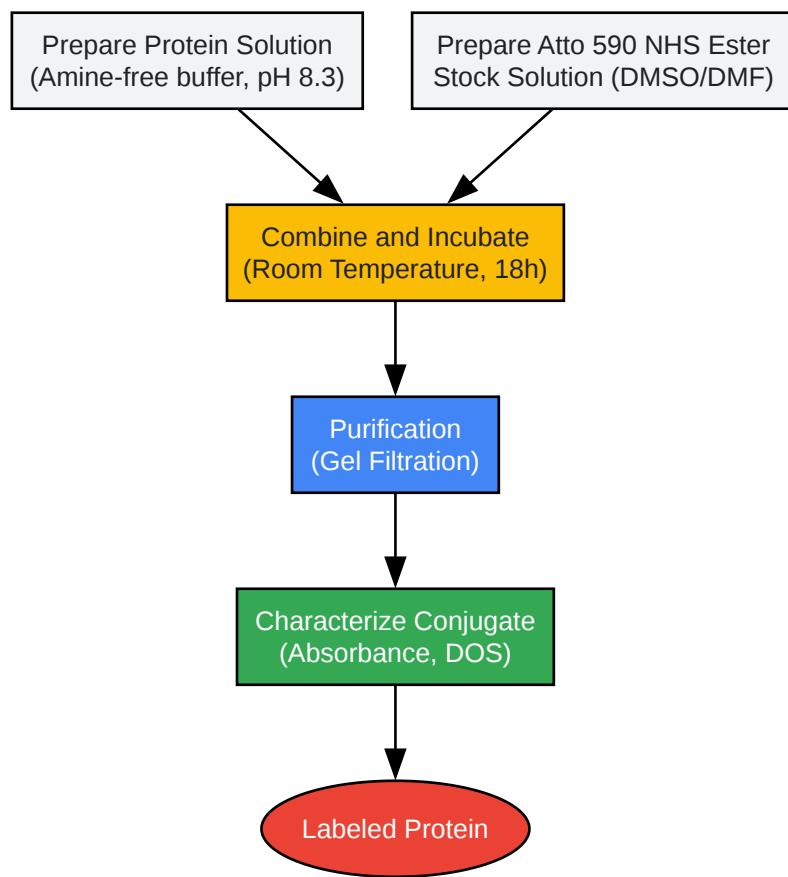
- Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. If the protein is in a buffer containing amines, it must be dialyzed against PBS.
- Prepare Dye Stock Solution: Immediately before use, dissolve **Atto 590 NHS ester** in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.
- Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of a 10-fold molar excess of dye can be used. For **Atto 590 NHS ester**, an incubation time of 18 hours at room temperature is recommended for the reaction to be completed.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is typically the labeled protein.
- Characterization: Determine the degree of substitution (DOS) by measuring the absorbance of the conjugate at 280 nm and 593 nm. The optimal DOS for most antibodies is between 2 and 10.

General Protocol for Assessing Photostability

A standardized method for assessing photostability involves continuous illumination of the sample and measuring the decay of fluorescence intensity over time.

Materials:

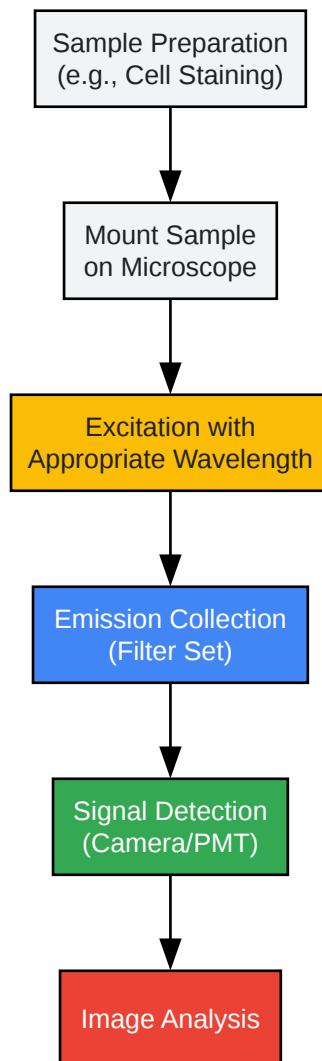
- Atto 590-labeled sample (e.g., labeled protein in solution or on a microscope slide)
- Fluorescence microscope with a suitable filter set for Atto 590


- Light source with controlled intensity
- Camera or detector for measuring fluorescence intensity
- Image analysis software

Procedure:

- Sample Preparation: Prepare the Atto 590-labeled sample in the desired experimental medium.
- Microscope Setup: Place the sample on the microscope and bring it into focus.
- Image Acquisition: Acquire an initial image ($t=0$) to determine the starting fluorescence intensity.
- Continuous Illumination: Expose the sample to continuous illumination using a defined light source power.
- Time-Lapse Imaging: Acquire images at regular intervals over a period of time until the fluorescence intensity has significantly decreased.
- Data Analysis: Measure the mean fluorescence intensity of the sample in each image. Plot the normalized fluorescence intensity against time to obtain a photobleaching curve. The rate of decay provides a measure of the photostability under the specific experimental conditions.

Diagrams and Workflows


Atto 590 NHS Ester Labeling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with **Atto 590 NHS ester**.

General Experimental Workflow for Fluorescence Microscopy

[Click to download full resolution via product page](#)

Caption: A typical workflow for a fluorescence microscopy experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]

- 3. ATTO 590 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Atto 590 NHS Ester: A Technical Guide to Photostability and Brightness]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1515295#atto-590-nhs-ester-photostability-and-brightness>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com